![molecular formula C16H17ClN2O B14494423 2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide CAS No. 64353-41-9](/img/structure/B14494423.png)
2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide is an organic compound with the molecular formula C16H17ClN2O This compound is part of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzamide and 4-methylphenethylamine.
Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Procedure: The reactants are mixed and stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to mix the starting materials under controlled conditions.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Purification: The product is purified using techniques like recrystallization or distillation.
化学反应分析
Types of Reactions
2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学研究应用
2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell growth, or apoptosis.
相似化合物的比较
Similar Compounds
2-Amino-5-chloro-N,3-dimethylbenzamide: Similar structure but with different substituents.
4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide: Another benzamide derivative with different functional groups.
Uniqueness
2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
64353-41-9 |
|---|---|
分子式 |
C16H17ClN2O |
分子量 |
288.77 g/mol |
IUPAC 名称 |
2-amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide |
InChI |
InChI=1S/C16H17ClN2O/c1-11-2-4-12(5-3-11)8-9-19-16(20)14-10-13(17)6-7-15(14)18/h2-7,10H,8-9,18H2,1H3,(H,19,20) |
InChI 键 |
SKXOCRDLPBUKGI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



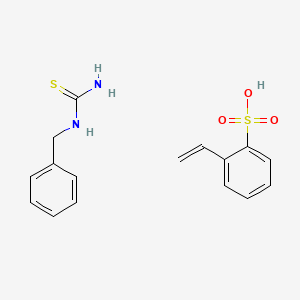
![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
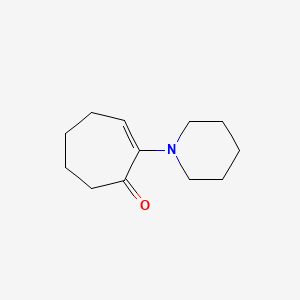
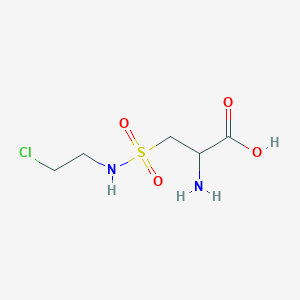
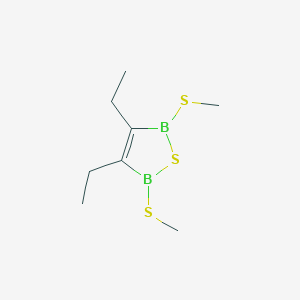
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
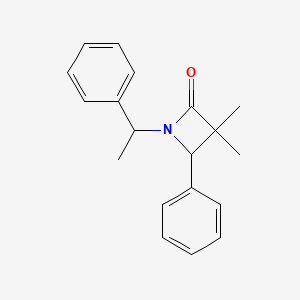
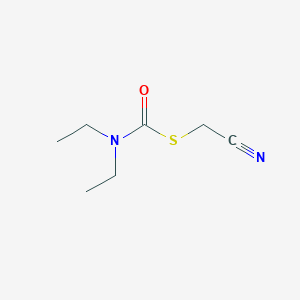
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
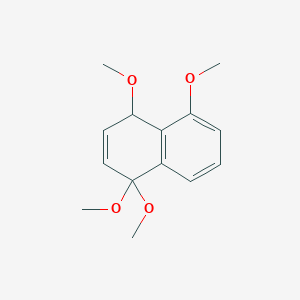
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
